molecular formula C8H13NS B2459921 1-(5-Methylthiophen-2-yl)propan-2-amine CAS No. 30433-94-4

1-(5-Methylthiophen-2-yl)propan-2-amine

Cat. No.: B2459921
CAS No.: 30433-94-4
M. Wt: 155.26
InChI Key: HETNGCXNWLZADN-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)propan-2-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methyl group attached to the thiophene ring and an amine group attached to the propan-2-amine chain

Preparation Methods

The synthesis of 1-(5-Methylthiophen-2-yl)propan-2-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and reducing agents to facilitate the formation of the desired product .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(5-Methylthiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

1-(5-Methylthiophen-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(5-Methylthiophen-2-yl)propan-2-amine can be compared with other similar compounds, such as:

    1-(Thiophen-2-yl)propan-2-amine: Lacks the methyl group on the thiophene ring, which may result in different chemical and biological properties.

    1-(5-Ethylthiophen-2-yl)propan-2-amine: Contains an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.

    1-(5-Methylthiophen-2-yl)butan-2-amine: Has a longer carbon chain, which may affect its solubility and pharmacokinetics.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNGCXNWLZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-94-4
Record name 1-(5-methylthiophen-2-yl)propan-2-amine
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